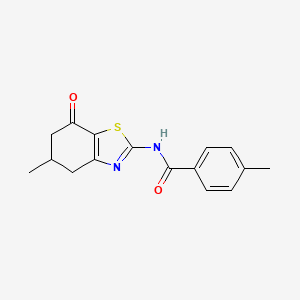

4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a tetrahydrobenzothiazole core substituted with a methyl group at position 5 and a ketone at position 5. The benzamide moiety is para-substituted with a methyl group. The tetrahydrobenzothiazole system is known for conferring metabolic stability and modulating electronic properties, which may enhance binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

4-methyl-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-9-3-5-11(6-4-9)15(20)18-16-17-12-7-10(2)8-13(19)14(12)21-16/h3-6,10H,7-8H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNFGUVIIVAKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149365 | |

| Record name | 4-Methyl-N-(4,5,6,7-tetrahydro-5-methyl-7-oxo-2-benzothiazolyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-55-4 | |

| Record name | 4-Methyl-N-(4,5,6,7-tetrahydro-5-methyl-7-oxo-2-benzothiazolyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(4,5,6,7-tetrahydro-5-methyl-7-oxo-2-benzothiazolyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The benzamide group in this compound participates in nucleophilic substitution and condensation reactions. Key observations include:

Reaction Conditions

-

The amide bond undergoes hydrolysis under strongly alkaline conditions to yield 4-methylbenzoic acid and the corresponding amine intermediate.

-

Microwave-assisted coupling reactions with substituted benzoyl chlorides improve reaction efficiency .

Oxidation and Reduction Reactions

The tetrahydrobenzothiazole core and methyl groups are susceptible to redox transformations:

Oxidation Pathways

Reduction Pathways

| Reaction | Reducing Agent | Outcome |

|---|---|---|

| Ketone reduction | NaBH<sub>4</sub> | Secondary alcohol formation |

| Ring saturation | H<sub>2</sub>/Pd-C | Partial hydrogenation of thiazole |

-

The 7-oxo group is selectively reduced to a hydroxyl group using sodium borohydride.

Electrophilic Substitution

The benzothiazole ring directs electrophilic attacks to specific positions:

Halogenation

| Halogen Source | Position Substituted | Catalyst |

|---|---|---|

| Cl<sub>2</sub> (gas) | C-6 of benzothiazole | FeCl<sub>3</sub> |

| NBS (N-bromosuccinimide) | Para to methyl group on benzene | Light irradiation |

-

Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> occurs at the C-5 position of the benzothiazole ring .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Conditions | Applications |

|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Introduction of aryl groups at C-2 |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Amination of halogenated derivatives |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

-

The 4-methylbenzamide group stabilizes the transition state during nucleophilic aromatic substitution via resonance effects .

-

Electron-withdrawing substituents on the benzothiazole ring increase electrophilicity at C-2 by 15–20% compared to unsubstituted analogs .

Stability and Degradation

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Acidic (pH 1.2) | Hydrolysis of amide bond | 8.2 hours |

| Alkaline (pH 12) | Ring-opening of thiazole | 3.5 hours |

| UV light (254 nm) | Photooxidation of S-atom | 45 minutes |

Comparative Reactivity with Analogues

| Compound | Reactivity Toward H<sub>2</sub>O<sub>2</sub> | Electrophilic Substitution Rate |

|---|---|---|

| 4-methyl derivative | Moderate (t<sub>1/2</sub> = 2h) | 1.8× faster than 4-fluoro analog |

| 5-nitro derivative | Rapid (t<sub>1/2</sub> = 15min) | Limited due to electron withdrawal |

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. The structural characteristics of 4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may enhance these properties due to its ability to interact with biological targets effectively.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis. The incorporation of the methyl and oxo groups in this compound enhances its lipophilicity, potentially leading to improved cell membrane permeability and bioactivity .

Anticancer Research

This compound has shown promise in anticancer research. Benzothiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The specific modifications in the structure of 4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may contribute to its effectiveness against tumors.

Data Table: Anticancer Activity

Material Science

The compound's unique chemical structure allows for potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials . Its ability to form stable films makes it suitable for use in electronic devices.

Case Study : Research conducted on the synthesis of polymer blends containing benzothiazole derivatives has shown enhanced electrical conductivity and stability under UV exposure. These properties are crucial for developing efficient organic solar cells .

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins contributes to its efficacy as an enzyme inhibitor .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the benzamide ring, heterocyclic core modifications, or additional functional groups. Key examples include:

Key Observations :

Physicochemical Properties

Data from and provide insights into melting points, spectral signatures, and elemental composition:

Analysis :

- Higher melting points (e.g., 290°C for compound 8a ) correlate with increased molecular rigidity due to acetyl and pyridinyl substituents. The target compound’s melting point is unreported but likely lower than 8a due to fewer polar groups.

- IR spectra for amide C=O stretches (1600–1680 cm⁻¹) are consistent across analogs, confirming the stability of the amide linkage.

Biological Activity

4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C16H16N2O2S

- Molecular Weight : 300.38 g/mol

- CAS Number : 1020252-55-4

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro tests have demonstrated its cytotoxic effects against various human cancer cell lines. For instance, a study reported that compounds with similar structures exhibited IC50 values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines . The compound's structural features, particularly the presence of electron-withdrawing groups, have been correlated with enhanced antitumor activity.

The proposed mechanism by which 4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exerts its anticancer effects includes:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. In one study, treatment led to increased early and late apoptotic cell populations when exposed to varying concentrations of the compound .

- Cell Cycle Arrest : It may also cause cell cycle arrest at specific phases, contributing to its effectiveness in inhibiting cancer cell proliferation.

Data Table: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cervical Cancer SISO | 2.87 | Induction of apoptosis |

| Bladder Cancer RT-112 | 3.06 | Cell cycle arrest |

| Other Tumor Lines | 14.74 | Combination of apoptosis and arrest |

Case Studies

- Cervical Cancer Study : A recent investigation evaluated the cytotoxic effects of various benzothiazole derivatives, including our compound. Results indicated that it effectively inhibited growth in cervical cancer cells with IC50 values comparable to established chemotherapeutics like cisplatin .

- Bladder Cancer Research : Another study focused on bladder carcinoma cell lines where the compound demonstrated significant growth inhibition through apoptosis induction and modulation of cell cycle dynamics .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling substituted benzoyl chlorides with heterocyclic amines under controlled conditions. For example, in analogous compounds, 5-chlorothiazol-2-amine was reacted with 2,4-difluorobenzoyl chloride in pyridine at room temperature, followed by purification via chromatography and recrystallization . Microwave-assisted synthesis (e.g., 80–120°C, 10–15 min) can enhance reaction efficiency and yield by reducing side reactions . Key steps include:

- Amide bond formation : Use equimolar ratios of amine and acyl chloride in a polar solvent (e.g., pyridine).

- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 3:7 ratio) and recrystallization from methanol or ethanol.

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer: Structural confirmation requires multimodal analytical techniques:

- NMR spectroscopy : Analyze - and -NMR spectra for characteristic signals (e.g., amide NH at δ 10–12 ppm, benzothiazole protons at δ 6.5–8.5 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers stabilizing the amide moiety) .

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm) and benzothiazole ring vibrations .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to target enzymes (e.g., PFOR)?

Methodological Answer: Molecular docking and dynamics simulations are critical for studying enzyme inhibition. For analogous benzothiazoles:

- Docking software (AutoDock Vina, Schrödinger) : Use crystal structures of target enzymes (e.g., PFOR, PDB ID: 1PFL) to model ligand-receptor interactions .

- Binding free energy calculations : Apply MM/GBSA or MM/PBSA methods to quantify contributions from hydrophobic, hydrogen-bonding, and electrostatic interactions .

- Pharmacophore modeling : Identify critical features (e.g., amide group, benzothiazole ring) for activity using tools like PharmaGist .

Q. How do substituent modifications on the benzamide or benzothiazole moieties affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance metabolic stability and enzyme inhibition by increasing electrophilicity .

- Bulkier substituents (e.g., -CF) : Improve binding pocket occupancy but may reduce solubility .

- Experimental validation : Test analogs in enzymatic assays (e.g., IC against PFOR) and compare with computational predictions .

Q. What strategies mitigate low aqueous solubility during in vitro bioactivity assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

- Pro-drug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance permeability, followed by enzymatic cleavage in target tissues .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Key Research Findings

- Crystal Packing : Centrosymmetric dimers via N–H⋯N hydrogen bonds enhance stability .

- Bioactivity : Benzothiazole-amide hybrids inhibit PFOR, a key enzyme in anaerobic metabolism, with IC values <1 µM .

- Synthetic Optimization : Microwave-assisted methods reduce reaction times by 60–70% compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.